2-Formyl-4-(trifluoromethyl)benzoic acid
Overview
Description
“2-Formyl-4-(trifluoromethyl)benzoic acid” is a chemical compound that belongs to the aromatic carboxylic acid family. It has a molecular weight of 218.13 g/mol . The IUPAC name for this compound is 2-formyl-4-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of “2-Formyl-4-(trifluoromethyl)benzoic acid” is C9H5F3O3 . The InChI code for this compound is 1S/C9H5F3O3/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-4H,(H,14,15) .Physical And Chemical Properties Analysis
“2-Formyl-4-(trifluoromethyl)benzoic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Degradation Processes and Stability Analysis
Nitisinone, a derivative of 2-Formyl-4-(trifluoromethyl)benzoic acid, has been studied for its stability under various conditions, revealing insights into degradation products and their stability, which contributes to a better understanding of its medical applications and associated risks (Barchańska et al., 2019).
Synthetic Applications in Organic Chemistry
The compound has been highlighted as a precursor in the synthesis of bioactive molecules, demonstrating its versatility in organic synthesis and its importance in the development of pharmaceuticals with a variety of pharmacological activities (Farooq & Ngaini, 2019).
Environmental Degradation and Toxicity
Research into the degradation of acetaminophen by advanced oxidation processes includes derivatives of 2-Formyl-4-(trifluoromethyl)benzoic acid among the by-products, offering insights into environmental impacts and degradation pathways (Qutob et al., 2022).
Regulatory and Safety Assessments
Studies have also focused on the regulatory and safety assessments of benzoic acid, a related compound, in food and feed additives, highlighting its impact on gut functions and overall health, which has implications for the use and regulation of similar compounds (Mao et al., 2019).
Pharmacokinetic Analysis
Pharmacokinetic analyses of benzoic acid and its derivatives have been conducted to understand metabolic variations and dosimetric variations across species, providing valuable data for assessing dietary exposures and the safety of such compounds (Hoffman & Hanneman, 2017).
Safety And Hazards
properties
IUPAC Name |
2-formyl-4-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMZNJFYLDRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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